4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
This compound is a novel derivative with potential pharmacological applications. Its structure consists of a pyrimidine core substituted with a piperazine moiety and a 2,5-difluorobenzenesulfonyl group. Piperazine, a common structural motif, is found in various biologically active compounds due to its favorable pharmacokinetic properties. The incorporation of piperazine can be achieved through a Mannich reaction .
Preparation Methods
The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The reaction starts with a Mannich reaction between 4-bromophenylpiperazine and 3-chlorobenzaldehyde. This forms an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-methoxyphenylhydrazine to yield the desired pyrimidine derivative.
Sulfonation: Finally, the compound is sulfonated with 2,5-difluorobenzenesulfonyl chloride to introduce the sulfonyl group.
Chemical Reactions Analysis
Oxidation and Reduction: While specific oxidation or reduction reactions are not mentioned for this compound, it may participate in redox processes due to its functional groups.
Substitution: The sulfonate group makes it susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like hydrazine, chlorobenzaldehyde, and sulfonyl chlorides are involved.
Major Products: The final product is the 4-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine.
Scientific Research Applications
Medicine: Potential antibacterial, antifungal, and antiviral applications.
Neuroscience: Consideration for Parkinson’s and Alzheimer’s treatments.
Industry: Possible use in agrochemicals.
Mechanism of Action
The exact mechanism remains to be elucidated. it likely interacts with specific molecular targets or pathways relevant to its intended applications.
Comparison with Similar Compounds
While no direct comparisons are provided, this compound’s unique features lie in its combination of the piperazine moiety and the sulfonyl group. Similar compounds include other piperazine-based derivatives with diverse pharmacological activities.
Properties
Molecular Formula |
C21H20F2N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H20F2N4O3S/c1-30-17-5-2-15(3-6-17)19-13-21(25-14-24-19)26-8-10-27(11-9-26)31(28,29)20-12-16(22)4-7-18(20)23/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
XLXKWARDVVPDPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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